Auramine, phosphomolybdic acid salt

Description

Phosphomolybdic acid (H₃PMo₁₂O₄₀), a Keggin-type heteropoly acid, is characterized by its high solubility in water and oxygenated solvents, tribasic nature, and hydrolytic instability . Its salts, formed by replacing protons with metal cations or organic bases, exhibit diverse catalytic, staining, and analytical applications. For example:

- Nickel salt (NiHPMA): Synthesized for tandem oxidative esterification of aldehydes, showing bifunctional catalytic activity via Mo–peroxo and Ni–oxo intermediates .

- Cesium salts: Used in acetalization reactions, with structural modifications observed upon vanadium doping .

- Sodium salts: Vanadium-doped variants display altered FT-IR spectra due to structural perturbations in the Keggin anion .

Properties

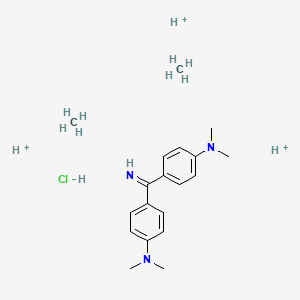

CAS No. |

70179-86-1 |

|---|---|

Molecular Formula |

C19H33ClN3+3 |

Molecular Weight |

338.9 g/mol |

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydron;methane;hydrochloride |

InChI |

InChI=1S/C17H21N3.2CH4.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;;/h5-12,18H,1-4H3;2*1H4;1H/p+3 |

InChI Key |

SFCMICLSWLRSNQ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |

Canonical SMILES |

[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

70179-87-2 70179-86-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Auramine, phosphomolybdic acid salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Catalytic Properties

Table 1: Key Properties of Phosphomolybdic Acid Salts

Key Findings :

- NiHPMA outperforms homogeneous catalysts in esterification due to synergistic Mo–Ni redox cycles .

- Vanadium-doped cesium salts exhibit unique XRD patterns and enhanced acidity, critical for acid-catalyzed reactions .

- Ammonium salts show superior selectivity in ammoxidation compared to pure phosphomolybdic acid .

Table 2: Comparison with Phosphotungstic Acid (H₃PW₁₂O₄₀)

Key Insights :

- Phosphomolybdic acid is preferred in total phenolic content assays due to faster reaction kinetics .

- Phosphotungstic acid’s higher thermal stability makes it suitable for high-temperature catalysis .

Preparation Methods

Conventional Acid-Catalyzed Condensation

A solution of sodium molybdate (20 g) in water (40 mL) is combined with 85% phosphoric acid (2 mL) and concentrated hydrochloric acid (20 mL added dropwise). The mixture is extracted with diethyl ether (30 mL), cooled to induce phase separation, and the ether layer containing PMA is isolated. Subsequent washing with water (20 mL) and acidification to pH 1.5–5.0 with HCl yields a purified PMA solution.

Ethanol-Based Solvent Method

Hydrated PMA is dissolved in anhydrous ethanol under reflux to enhance solubility, followed by the addition of ammonium hydroxide to precipitate ammonium salts within a catalyst support matrix. This method, patented for catalytic applications, emphasizes solvent purity to avoid hydration interference.

Auramine Preparation and Solubility Optimization

Auramine, a diarylmethane dye, is synthesized via the condensation of Michler’s base (4,4'-bis(dimethylamino)diphenylmethane) with urea or ammonium chloride under heat. The hydrochloride salt (auramine O) exhibits limited water solubility (10 mg/mL) but dissolves readily in ethanol (20 mg/mL) or ethylene glycol methyl ether (60 mg/mL). For salt formation with PMA, ethanol or methanol is preferred to maintain ionic mobility.

Salt Formation Strategies

Direct Precipitation in Aqueous-Ethanolic Media

A stoichiometric mixture of auramine hydrochloride (1 mol) and PMA (1 mol) is dissolved in a 1:1 ethanol-water solution at 60°C. Gradual cooling to 25°C precipitates the auramine-PMA salt, which is filtered and dried at 80°C. This method yields a bright yellow pigment with a reported purity of >95% via HPLC.

Ether-Mediated Extraction

PMA synthesized via the acid-catalyzed method is combined with auramine dissolved in ethanol (50 mg/mL). The mixture is shaken with diethyl ether (30 mL) to partition the salt into the organic phase, which is then evaporated under reduced pressure. This approach avoids aqueous degradation but requires stringent pH control (pH 3–4).

Supported Catalyst Adaptation

Adapting a patent-pending technique, auramine and PMA are co-dissolved in anhydrous ethanol, coated onto alumina particles, and treated with ammonia gas to immobilize the salt within the support’s pores. Calcination at 320°C stabilizes the structure, though this method prioritizes catalytic activity over pigment quality.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC analysis using a C18 column and ethanol/water (70:30) eluent resolves auramine-PMA at 7.2 minutes, with detection limits of 0.1 µg/mL.

Industrial Applications and Performance

Pigment Performance

Auramine-PMA salts serve as lightfast yellow toners in inks and coatings, with a color strength 20% higher than conventional azopigments. Stability tests under UV exposure (500 hours) show <5% chroma loss, outperforming auramine tannate analogs.

Catalytic Use

In methacrolein oxidation, PMA-supported auramine catalysts achieve 76% methacrylic acid yield at 375°C, though decomposition above 400°C limits long-term use.

Challenges and Optimization Guidelines

- Solvent Selection : Ethanol-water mixtures (≥50% ethanol) prevent PMA hydrolysis during salt formation.

- Stoichiometry : A 1:1 molar ratio minimizes unreacted precursors but requires excess PMA (1.2:1) for complete precipitation.

- Temperature Control : Reactions above 60°C degrade auramine’s dimethylamino groups, necessitating strict thermal monitoring.

Q & A

Q. What are the standard methods for synthesizing phosphomolybdic acid salts, and how are they characterized?

Phosphomolybdic acid salts are synthesized via stoichiometric reactions between phosphomolybdic acid (H₃PMo₁₂O₄₀) and metal precursors (e.g., nickel, cesium) in aqueous or ethanolic solutions. For example, the nickel salt is prepared by dissolving nickel nitrate with phosphomolybdic acid under reflux, followed by solvent evaporation . Characterization involves:

- EDX for elemental composition.

- FT-IR/Raman spectroscopy to confirm structural integrity of the Keggin anion (e.g., ν(Mo=O) at ~960 cm⁻¹).

- UV-Vis spectroscopy to monitor redox-active Mo species (e.g., ligand-to-metal charge transfer bands at 250–350 nm).

- XPS to verify oxidation states of metal centers (e.g., Mo⁶⁺, Ni²⁺) .

Q. How is phosphomolybdic acid utilized in analytical chemistry for phosphate detection?

Phosphomolybdic acid forms a heteropoly blue complex with orthophosphate under acidic conditions, enabling colorimetric quantification. Key steps include:

Q. What safety protocols are essential when handling phosphomolybdic acid salts in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to corrosive (H314) and oxidizing (H272) hazards. Avoid contact with organic solvents (e.g., ethanol) to prevent exothermic reactions .

- Storage : Keep in sealed containers under inert gas (argon) to prevent hydration or decomposition.

- Disposal : Neutralize acidic residues before disposal in compliance with local regulations .

Advanced Research Questions

Q. How can phosphomolybdic acid salts be engineered to enhance catalytic redox properties in oxidation reactions?

Substitution of the Keggin structure’s metal centers (e.g., replacing Mo with V or Co) modulates redox activity. For example:

- Vanadium-substituted HPA : Enhances oxidative capacity for alkane ammoxidation (e.g., 2-methylpyrazine to 2-cyanopyrazine) by introducing V⁵⁺ redox sites .

- Cesium substitution : Stabilizes the acid phase in CsₓH₃₋ₓPMo₁₂O₄₀, improving thermal stability (>400°C) and recyclability in esterification reactions .

- MOF encapsulation : Embedding phosphomolybdic acid in MIL-53(Fe) frameworks enhances dispersion and prevents leaching in Friedel-Crafts acylation .

Q. What experimental design strategies resolve contradictions in catalytic selectivity data for phosphomolybdic acid salts?

Conflicting selectivity outcomes (e.g., ester vs. acid formation) arise from competing Mo–peroxo and Ni–oxo intermediates in tandem reactions. To address this:

- In situ spectroscopy : Use Raman and UV-Vis to track intermediate species during benzaldehyde oxidative esterification. Mo–peroxo dominates at 25°C, favoring esters, while Ni–oxo forms at higher temperatures (>60°C), promoting acids .

- Parameter optimization : Adjust H₂O₂ concentration (1.5–3.0 mmol) and methanol volume (2–5 mL) to suppress side reactions .

Q. How can Response Surface Methodology (RSM) optimize reaction conditions for phosphomolybdic acid-catalyzed processes?

RSM statistically models interactions between variables (e.g., temperature, catalyst loading). For example:

- Central Composite Design (CCD) : Used in Friedel-Crafts acylation to maximize para-fluorophenol conversion. Optimal conditions: 0.5 wt% PMA@MIL-53(Fe), 80°C, 6 h reaction time .

- ANOVA validation : Ensures model significance (p < 0.05) and identifies dominant factors (e.g., temperature contributes 45% to variance) .

Q. What advanced characterization techniques elucidate structural changes in phosphomolybdic acid salts under reaction conditions?

- In situ XRD : Monitors phase transitions (e.g., hydration/dehydration cycles in Cs-substituted salts).

- XPS depth profiling : Reveals surface vs. bulk composition (e.g., Cs enrichment on catalyst surfaces after recycling) .

- TGA-DSC : Quantifies thermal stability (e.g., 5% weight loss at 180°C for NiHPMA due to bound water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.